Bisphenol A-d6 Diglycidyl Ether
Overview
Description
Bisphenol A-d6 Diglycidyl Ether is a deuterated derivative of Bisphenol A Diglycidyl Ether, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a monomer in the production of epoxy resins, which are widely utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
Scientific Research Applications
Bisphenol A-d6 Diglycidyl Ether is extensively used in scientific research due to its unique properties:
Mechanism of Action
Target of Action
Bisphenol A-d6 Diglycidyl Ether, commonly abbreviated as BADGE, primarily targets the Cation channel sperm-associated protein 1 in humans . This protein plays a central role in calcium-dependent physiological responses that are essential for successful fertilization .
Mode of Action
BADGE acts as an activator of the Cation channel sperm-associated protein 1 . This interaction triggers a series of changes in the target protein, which in turn affects the calcium signaling in human sperm cells .
Biochemical Pathways
BADGE can affect the CatSper Ca2+ channel in human sperm, thereby influencing the calcium signaling pathways . This could potentially disrupt human sperm function by interfering with normal CatSper-signaling . Furthermore, BADGE is known to inhibit the peroxisome proliferator-activated receptor (PPAR) and block rosiglitazone- and insulin-induced adipogenesis .
Pharmacokinetics
The half-life for oral absorption is 42 minutes, suggesting that more than one third of the orally administered amount is degraded in the gastrointestinal tract .
Result of Action
The activation of the Cation channel sperm-associated protein 1 by BADGE can lead to changes in calcium signaling in human sperm cells . This could potentially disrupt human sperm function . Additionally, the inhibition of PPAR by BADGE can block rosiglitazone- and insulin-induced adipogenesis .
Action Environment
The action of BADGE can be influenced by environmental factors. For instance, the compound is highly reactive and forms a number of species upon exposure to water or HCl . Many of these compounds, including BADGE itself, are suspected endocrine disruptors . Furthermore, the hydrolysis of the ether bonds in BADGE liberates bisphenol A, which is also strongly suspected of being an endocrine disruptor .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bisphenol A-d6 Diglycidyl Ether is highly reactive and forms a number of species upon exposure to water or HCl . It undergoes biotransformation in vitro and in vivo, with the main metabolic pathways being hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation .
Cellular Effects
This compound has been shown to induce liver and oxidative cellular damage, disrupt pancreatic β-cell function, and have obesity-promoting effects . It also activates Maxi-K ion channels in human coronary smooth muscle cells in culture to a degree sufficient to hyperpolarize the membrane potential .
Molecular Mechanism
This compound slowly hydrolyzes to 2,2-bis [4 (2,3-dihydroxypropoxy)phenyl)propane (bis-HPPP). Similarly, DGEBA reacts with acrylic acid to give vinyl ester resins. The reaction results in opening of the epoxide ring, generating unsaturated esters at each terminus of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to affect placental lipid handling and modulate placental CYP19 activity . It has also been found that the content of BADGE decreases with increasing water content .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce only skin irritation in rabbits when applied at dosages of 30 to 300 mg/kg on gestational days 6 to 18 .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A-d6 Diglycidyl Ether is synthesized through the O-alkylation of Bisphenol A-d6 with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of Bisphenol A-d6, followed by the addition of epichlorohydrin to form the diglycidyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where Bisphenol A-d6 and epichlorohydrin are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of Bisphenol A-d6 and glycerol.
Polymerization: It can polymerize with other monomers to form epoxy resins, which are thermosetting polymers.
Addition Reactions: The compound can react with acrylic acid to form vinyl ester resins.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Catalysts such as amines, anhydrides, or phenolic compounds.
Addition Reactions: Acrylic acid and suitable catalysts.
Major Products:
Hydrolysis: Bisphenol A-d6 and glycerol.
Polymerization: Epoxy resins.
Addition Reactions: Vinyl ester resins.
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether: The non-deuterated form of Bisphenol A-d6 Diglycidyl Ether, widely used in epoxy resin production.
Bisphenol F Diglycidyl Ether: Another epoxy resin monomer with similar applications but different structural properties.
Bisphenol S Diglycidyl Ether: A compound with similar applications but different chemical stability and reactivity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as enhanced stability and the ability to trace the compound in complex reaction mixtures .
Properties
IUPAC Name |
2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747174 | |
Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-09-6 | |
Record name | 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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